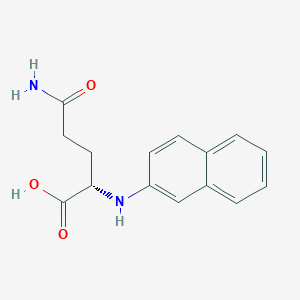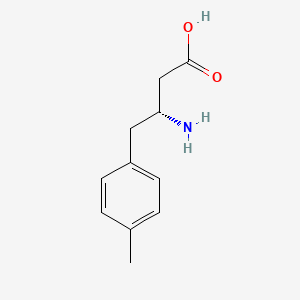![molecular formula C14H19NO4 B8074009 Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)-](/img/structure/B8074009.png)
Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-(alphaS)-, also known as (alphaS)-alpha-[(1,1-dimethylethoxy)carbonylmethylamino]benzeneacetic acid, is a chemical compound with significant applications in scientific research and industry. This compound is characterized by its benzene ring attached to an acetic acid moiety, with an alpha-amino group protected by a tert-butoxycarbonyl (Boc) group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with benzeneacetic acid as the starting material.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (Et3N) to form the Boc-protected intermediate.
Purification: The intermediate is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The process is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time to optimize yield and purity.
Types of Reactions:
Oxidation: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc-protected amino group can be deprotected using trifluoroacetic acid (TFA) to yield the free amine.
Common Reagents and Conditions:
Oxidation: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Nitrobenzene: from nitration.
Benzyl alcohol: from reduction.
Free amine: from deprotection.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of peptides and other bioactive molecules. Biology: It serves as a reagent for studying enzyme mechanisms and protein interactions. Medicine: The compound is explored for its potential therapeutic applications, including as a precursor for drug development. Industry: It is utilized in the production of various pharmaceuticals and fine chemicals.
Mecanismo De Acción
The compound exerts its effects through its interactions with biological targets, such as enzymes and receptors. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with specific molecular targets. The exact mechanism depends on the biological context and the specific targets involved.
Comparación Con Compuestos Similares
Benzeneacetic acid, alpha-methoxy-: Similar structure but with a methoxy group instead of the Boc-protected amino group.
Benzeneacetic acid, 4-chloro-alpha-[(1,1-dimethylethoxy)carbonylamino]-: Similar structure but with a chlorine atom on the benzene ring.
Uniqueness: The presence of the Boc-protected amino group makes this compound particularly useful in peptide synthesis and other applications requiring selective deprotection.
Propiedades
IUPAC Name |
(2S)-2-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-11(16)9-15-12(13(17)18)10-7-5-4-6-8-10/h4-8,12,15H,9H2,1-3H3,(H,17,18)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWMGJGYNYMSTK-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC(C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CN[C@@H](C1=CC=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]pentanoic acid](/img/structure/B8073939.png)



![(2R)-2-[(tert-butoxycarbonyl)(9H-xanthen-9-yl)amino]-3-carbamoylpropanoic acid](/img/structure/B8073971.png)


![D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-](/img/structure/B8073990.png)




![trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8074041.png)
